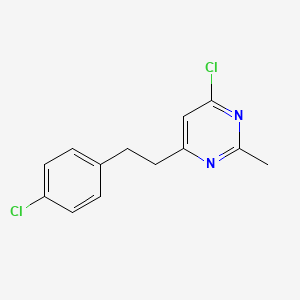
4-Chloro-6-(4-chlorophenethyl)-2-methylpyrimidine
Descripción general
Descripción
4-Chloro-6-(4-chlorophenethyl)-2-methylpyrimidine (4CPPM) is a synthetic compound which has been used in a variety of scientific research applications. It is a member of the pyrimidine family, and is a derivative of 4-chloro-6-phenylpyrimidine. 4CPPM has been studied for its potential applications in biochemical and physiological research, and its ability to act as a catalyst in certain laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Process Chemistry
Synthesis of Pyrimidine Derivatives : Derivatives of pyrimidine, such as 4,6-dichloro-2-methylpyrimidine, are crucial intermediates in the synthesis of synthetic anticancer drugs like dasatinib (Guo Lei-ming, 2012). The methodology involves the cyclization and chlorination steps that could be relevant to the synthesis of the compound .
Suzuki Cross-Coupling Reactions : Suzuki cross-coupling reactions have been employed to synthesize a range of pyrimidine derivatives acting as inhibitors for HIV and certain kinases (N. Al-Masoudi, A. G. Kassim, N. A. Abdul-Reda, 2014). Such methodologies are instrumental in creating derivatives with potential pharmaceutical applications.
Biological Activity and Drug Development
Antituberculous Effect : Certain arylaminopyrimidines derived from similar process chemistries exhibit pronounced antituberculous effects, indicating the potential for 4-Chloro-6-(4-chlorophenethyl)-2-methylpyrimidine and its derivatives in therapeutic applications (A. V. Erkin, V. Krutikov, 2007).
Anticancer Activity : α-Aminophosphonates containing 4-chloro-6-methylpyrimidin-2-yl groups have been synthesized and evaluated for their potential as cancer cell inhibitors, showcasing the diverse therapeutic applications of pyrimidine derivatives (Gajjala Raghavendra Reddy et al., 2020).
Material Science and Chemistry
- Supramolecular Chemistry : Studies involving the crystal and molecular structure of compounds related to pyrimidine derivatives highlight their potential in material science for designing novel molecular architectures (L. Odell et al., 2007).
Propiedades
IUPAC Name |
4-chloro-6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c1-9-16-12(8-13(15)17-9)7-4-10-2-5-11(14)6-3-10/h2-3,5-6,8H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUKJSXZDHIHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








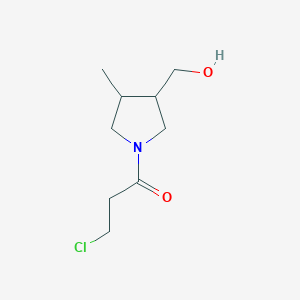
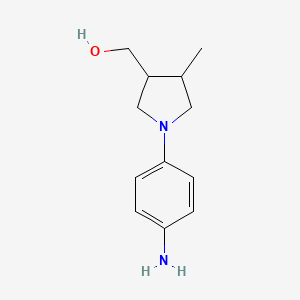
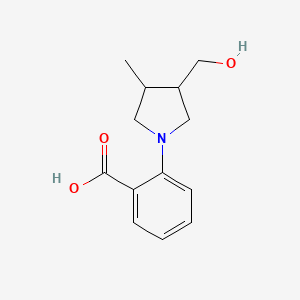
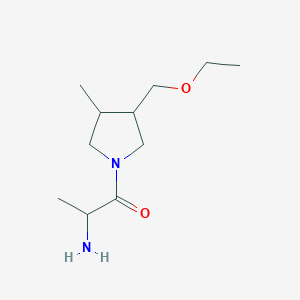
![3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1481036.png)



